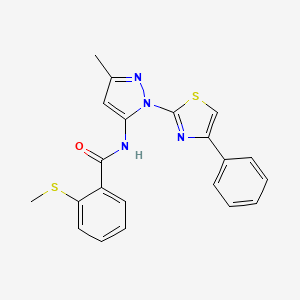

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS2/c1-14-12-19(23-20(26)16-10-6-7-11-18(16)27-2)25(24-14)21-22-17(13-28-21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCILPJFEVQWHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a complex organic compound that features a unique combination of heterocyclic structures, specifically thiazole and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | E. coli | 32 | Moderate |

| Compound B | S. aureus | 16 | Good |

| Compound C | P. mirabilis | 64 | Moderate |

| Compound D | A. niger | 31.25 | Good |

Anticancer Properties

Studies have shown that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, which is a key pathway for therapeutic intervention.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer activity of various pyrazole-thiazole derivatives, it was found that:

- Compound E exhibited IC50 values of 25 µM against breast cancer cell lines.

- Compound F showed promising results with IC50 values of 15 µM against colon cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The thiazole and pyrazole rings can modulate enzyme activities or receptor functions, leading to various biological effects.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the thiazole or pyrazole moieties can significantly influence its potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Observed Activity |

|---|---|

| Methyl group on Pyrazole | Enhanced antimicrobial activity |

| Substituted Thiazole Ring | Increased anticancer efficacy |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

a) Pyrazole-Thiazole Derivatives

- Compound 2 (4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one): This analog shares the 4-phenylthiazol-2-yl-pyrazole core but replaces the benzamide group with a diphenylethylidene-ketone moiety. Compound 2 was synthesized as a BAX activator, highlighting the role of the pyrazole-thiazole scaffold in apoptosis induction .

- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41): This derivative retains the pyrazole-thiazole core but introduces a methylamino linker and acetamide group. The acetamide’s smaller size and higher polarity compared to the methylthio-benzamide may enhance solubility but reduce membrane permeability. Antimicrobial assays showed moderate activity against Gram-positive bacteria, suggesting the acetamide’s role in target engagement .

b) Thiazole-Triazole Hybrids (Compounds 9a–e, 10a–j)

- 9a–e (Phenoxymethyl-triazole-thiazole derivatives): These compounds feature a triazole linker between benzimidazole and substituted thiazoles. While structurally distinct, the thiazole ring’s aryl substituents (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c) mimic the phenyl group in the target compound’s thiazole.

10a–j (Triazole-benzothiazole amides):

The benzothiazole moiety replaces the phenylthiazole, altering π-π stacking interactions. Compound 10c showed moderate activity against E. coli, suggesting that even small structural changes (e.g., methoxy vs. methylthio groups) significantly impact antimicrobial efficacy .

Substituent Effects on Pharmacological Properties

a) Methylthio (-SMe) vs. Halogenated Groups

- The target compound’s methylthio group contributes to lipophilicity (logP ~3.5 estimated), favoring membrane penetration. In contrast, 9c (4-bromophenyl) and 15 (2-chloro-N-{4-[(4-chlorophenyl)sulfonyl]-pyrazol-5-yl}benzamide) incorporate halogens, increasing molecular weight and polar surface area. Halogens may enhance target affinity via halogen bonding but reduce metabolic stability due to susceptibility to oxidative metabolism .

b) Amide Group Variations

- However, the loss of the thioether’s sulfur-mediated interactions (e.g., van der Waals, π-sulfur) may compromise potency .

Physicochemical and Pharmacokinetic Profiles

- logP: Calculated octanol-water partition coefficient.

- TPSA : Topological polar surface area, predictive of membrane permeability.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step protocols. A key step is constructing the thiazole ring via cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions . For example, coupling reactions between pyrazole intermediates and benzamide derivatives often require polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ at room temperature or mild heating (60–80°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures is critical to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming purity?

Level: Basic

Methodological Answer:

- 1H/13C NMR: Essential for confirming proton environments and carbon backbone. Aromatic protons in the phenylthiazole moiety typically appear as multiplets at δ 7.2–8.1 ppm, while methylthio groups resonate as singlets near δ 2.5 ppm .

- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, C-S stretch at ~680 cm⁻¹) .

- Mass Spectrometry (HRMS): Provides exact molecular weight confirmation (e.g., [M+H]+ ion matching theoretical values within 3 ppm error) .

How can researchers resolve discrepancies between computational predictions and experimental bioassay results for this compound’s activity?

Level: Advanced

Methodological Answer:

Discrepancies may arise from solvation effects, protein flexibility, or assay conditions. To address this:

- Re-evaluate Docking Parameters: Use flexible docking (e.g., AutoDock Vina) and include explicit water molecules in molecular dynamics simulations .

- Validate Binding Affinity: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare experimental vs. predicted binding constants .

- Assay Optimization: Control variables like pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize interference .

What strategies are recommended for designing derivatives to enhance this compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

- Bioisosteric Replacement: Substitute the methylthio group with sulfonamide or trifluoromethyl to modulate lipophilicity and metabolic stability .

- Heterocycle Modification: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylthiazole ring to improve target affinity .

- Prodrug Design: Link a hydrolyzable ester to the benzamide moiety to enhance bioavailability .

Validate derivatives via in vitro cytotoxicity assays (e.g., IC₅₀ against HeLa cells) and ADMET prediction tools like SwissADME .

How can X-ray crystallography using SHELX software assist in determining this compound’s 3D structure?

Level: Advanced

Methodological Answer:

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data .

- Structure Solution: Apply SHELXD for phase problem resolution via dual-space recycling, followed by SHELXL for refinement with anisotropic displacement parameters .

- Validation: Check R-factors (R₁ < 0.05), electron density maps (residual density < 0.3 eÅ⁻³), and stereochemistry (RMSD for bond lengths < 0.02 Å) .

What experimental approaches can elucidate the mechanism of action for this compound’s anticancer activity?

Level: Advanced

Methodological Answer:

- Target Identification: Perform kinase profiling assays (e.g., KINOMEscan) to identify inhibited kinases (e.g., EGFR or CDK2) .

- Pathway Analysis: Use RNA-seq or Western blotting to assess downstream markers (e.g., p-AKT, caspase-3 cleavage) .

- In Vivo Validation: Conduct xenograft studies in BALB/c nude mice (dose: 10–50 mg/kg, oral) with tumor volume monitoring and histopathology .

How should researchers address contradictory solubility data reported for this compound?

Level: Advanced

Methodological Answer:

- Standardize Protocols: Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Solvent Screening: Test co-solvents (e.g., PEG-400, cyclodextrins) or salt formation (e.g., hydrochloride) to improve aqueous solubility .

- Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.